molecular formula C5H12O3 B042939 1,3,5-Pentanetriol CAS No. 4328-94-3

1,3,5-Pentanetriol

Cat. No.: B042939
CAS No.: 4328-94-3
M. Wt: 120.15 g/mol
InChI Key: LMMTVYUCEFJZLC-UHFFFAOYSA-N
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Description

1,3,5-Pentanetriol, also known as pentane-1,3,5-triol, is an organic compound with the molecular formula C5H12O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a pentane backbone. This compound is a colorless, viscous liquid that is slightly soluble in water and methanol .

Preparation Methods

1,3,5-Pentanetriol can be synthesized through various methods. One common synthetic route involves the reduction of 1,3,5-pentanetrione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of 1,3,5-pentanetrione in an appropriate solvent .

Industrial production methods for this compound often involve the catalytic hydrogenation of 1,3,5-pentanetrione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

1,3,5-Pentanetriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Further reduction of this compound can lead to the formation of pentane by removing the hydroxyl groups.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.

Mechanism of Action

Comparison with Similar Compounds

1,3,5-Pentanetriol can be compared with other similar compounds, such as:

This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

pentane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c6-3-1-5(8)2-4-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMTVYUCEFJZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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